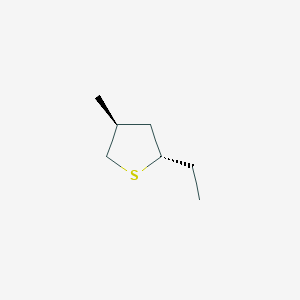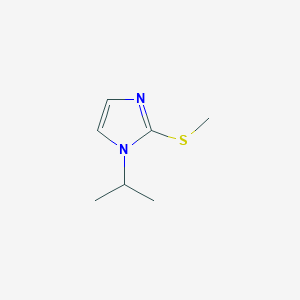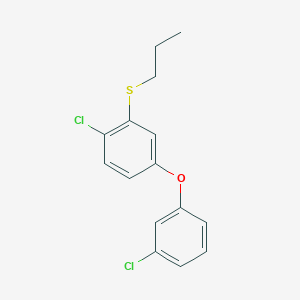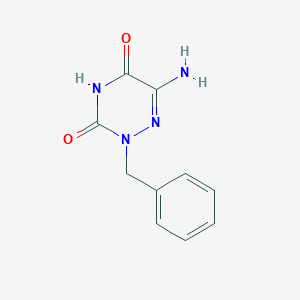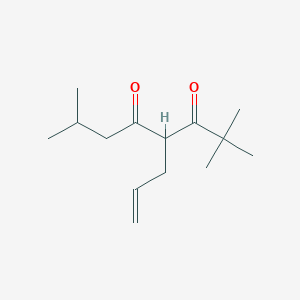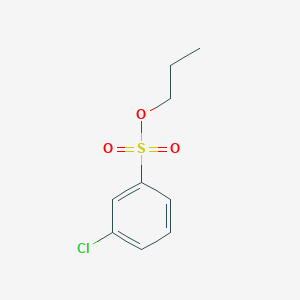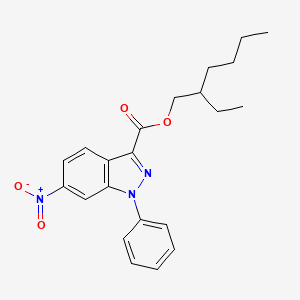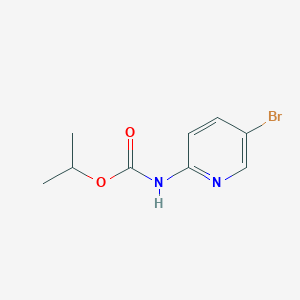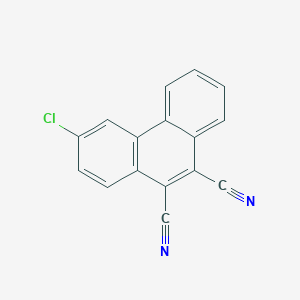
3-Chlorophenanthrene-9,10-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenanthrene-9,10-dicarbonitrile is a chemical compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenanthrene-9,10-dicarbonitrile typically involves the functionalization of phenanthreneThe reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the nitrile groups can be introduced using reagents like malononitrile under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitrilation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenanthrene-9,10-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenanthrenequinones, while reduction can produce phenanthreneamines .
Scientific Research Applications
3-Chlorophenanthrene-9,10-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chlorophenanthrene-9,10-dicarbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound’s derivatives may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-9,10-dicarbonitrile: Lacks the chlorine atom, which may result in different reactivity and applications.
3,6-Difluorophenanthrene-9,10-dicarbonitrile:
3,6-Dimethylphenanthrene-9,10-dicarbonitrile: Substituted with methyl groups, affecting its reactivity and applications.
Uniqueness
3-Chlorophenanthrene-9,10-dicarbonitrile is unique due to the presence of both chlorine and dicarbonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61469-64-5 |
|---|---|
Molecular Formula |
C16H7ClN2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
3-chlorophenanthrene-9,10-dicarbonitrile |
InChI |
InChI=1S/C16H7ClN2/c17-10-5-6-13-14(7-10)11-3-1-2-4-12(11)15(8-18)16(13)9-19/h1-7H |
InChI Key |
IRZIZBIJNSEAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[([1,1'-Biphenyl]-3-yl)methylene]dipiperidine](/img/structure/B14579250.png)
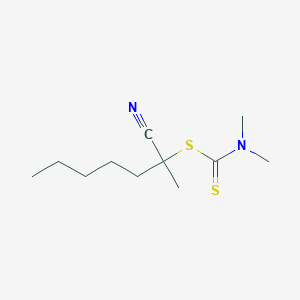
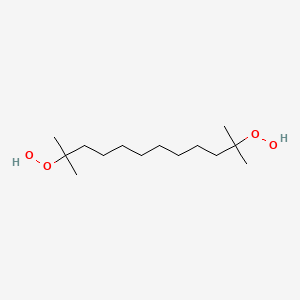
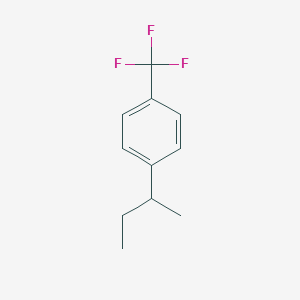
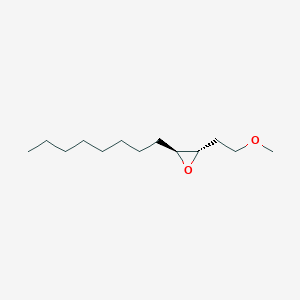
![Tributyl{[3-(3,3-dimethyloxiran-2-yl)-2,3-dimethylbutan-2-yl]oxy}stannane](/img/structure/B14579271.png)
